Tributylmethylammonium tosylate
Description
Tributylmethylammonium tosylate is a quaternary ammonium salt comprising a tributylmethylammonium cation and a tosylate (p-toluenesulfonate) anion. Its molecular formula is C₄H₁₂NSO₃·C₂₅H₄₇N, with a molecular weight of 441.72 g/mol . The compound is characterized by its ionic liquid-like properties, including low volatility, high thermal stability, and tunable solubility. It finds applications in organic synthesis as a phase-transfer catalyst, in electrochemical systems for ion conductivity, and in pharmaceutical research due to its interaction with biological transporters like hOCT1 .
Properties
CAS No. |
7578-04-3 |
|---|---|
Molecular Formula |
C20H37NO3S |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
MZYYVNIZAKQWHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of tributylmethylammonium tosylate with structurally related ammonium salts:
Key Observations :
- Anion Influence : The tosylate anion imparts superior leaving-group ability compared to chloride or fluoride, making it favorable in nucleophilic substitution reactions .
- Cation Hydrophobicity : Replacing a methyl group with a hexyl group (as in tributyl-hexylammonium tosylate) increases hydrophobicity, altering solubility and biological membrane interactions .
- Stability : Tributylmethylammonium hydroxide is thermally unstable, decomposing upon boiling, whereas the tosylate derivative is more stable .
Reactivity in Solvolysis Reactions
This compound shares reactivity patterns with other tosylates, where the anion acts as a leaving group. However, the cation structure modulates solvolysis rates:
- Neighboring Group Participation: Unlike dimethoxy-substituted tosylates (e.g., 5,5-dimethoxy-1-pentyl tosylate), which exhibit methoxyl participation during solvolysis, this compound lacks such functional groups, leading to slower reaction rates in polar solvents like trifluoroethanol .
- Rate Enhancement : The absence of electron-withdrawing groups on the cation reduces inductive effects, resulting in slower solvolysis compared to methoxy-substituted analogs .
Research Findings and Trends
- Solvent Compatibility : this compound exhibits superior stability in tetrahydrofuran (THF) compared to tetrabutylammonium fluoride, which decomposes in acidic conditions .
- Synthetic Utility: Its use in the synthesis of dispirophosphazenes (via triethylamine-mediated reactions) demonstrates versatility in organophosphorus chemistry .
Preparation Methods
Reaction Mechanism and Stoichiometry
Tributylmethylammonium tosylate is most commonly synthesized via direct protonation of tributylmethylamine (tertiary amine) with p-toluenesulfonic acid. The reaction proceeds as follows:
$$
\text{Tributylmethylamine} + \text{p-Toluenesulfonic Acid} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
This exothermic reaction occurs under ambient conditions, typically in a polar aprotic solvent such as dichloromethane or acetonitrile.
Procedure and Optimization
- Solvent Selection : Dichloromethane is preferred due to its immiscibility with water, facilitating phase separation during workup.
- Stoichiometry : Equimolar ratios of amine and acid ensure complete neutralization. Excess acid may lead to hygroscopic byproducts.
- Crystallization : Post-reaction, the solvent is evaporated under reduced pressure, and the residue is recrystallized from cyclohexane or ethyl acetate to yield white crystalline solids.
Yield : 70–85% (dependent on solvent purity and crystallization efficiency).
Anion Exchange Metathesis
Principle and Applications
This method involves replacing the counterion of a pre-existing quaternary ammonium salt (e.g., tributylmethylammonium bromide) with tosylate via metathesis. Silver tosylate or sodium tosylate serves as the anion source:
$$
\text{Tributylmethylammonium Bromide} + \text{Silver Tosylate} \rightarrow \text{this compound} + \text{Silver Bromide} \downarrow
$$
Operational Considerations
- Solvent System : Reactions are conducted in anhydrous acetonitrile or tetrahydrofuran to prevent side reactions.
- Precipitate Removal : Silver bromide is filtered off, and the filtrate is concentrated to isolate the product.
- Purity Control : Residual bromide is minimized through repetitive washing with cold water, as demonstrated in glycopyrrolate tosylate synthesis.
Yield : 60–75%, with bromide content reduced to <0.1% after purification.
Quaternization via Alkylation
Methylation with Methyl Tosylate
This compound can also be synthesized by alkylating tributylamine with methyl tosylate:
$$
\text{Tributylamine} + \text{Methyl Tosylate} \rightarrow \text{this compound}
$$
Reaction Conditions
- Temperature : 80–100°C in toluene or xylene to accelerate alkylation.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in biphasic systems.
- Workup : The product is extracted into dichloromethane, washed with dilute NaOH to remove unreacted methyl tosylate, and crystallized.
Yield : 65–80%, with higher purity compared to acid-base methods.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Solvent | Yield (%) | Purity | Key Advantages |
|---|---|---|---|---|---|
| Acid-Base Neutralization | Tributylmethylamine, p-TsOH | Dichloromethane | 70–85 | Moderate–High | Simplicity, low cost |
| Anion Exchange | Tributylmethylammonium Br, AgTs | Acetonitrile | 60–75 | High (Br <0.1%) | Effective anion replacement |
| Quaternization | Tributylamine, Methyl Ts | Toluene | 65–80 | High | Direct alkylation, minimal byproducts |
Notes :
- Acid-Base Neutralization is favored for scalability but may require multiple recrystallizations to achieve pharmaceutical-grade purity.
- Anion Exchange is critical for eliminating halide contaminants, as evidenced in glycopyrrolate tosylate patents.
- Quaternization avoids acidic conditions, making it suitable for acid-sensitive substrates.
Purification and Characterization
Crystallization Techniques
Analytical Validation
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms the absence of tributylamine (δ 2.2–2.4 ppm) and presence of tosylate aromatic protons (δ 7.1–7.8 ppm).
- Elemental Analysis : Carbon (C: 60.1%), Hydrogen (H: 9.8%), Nitrogen (N: 3.9%) align with theoretical values.
- Ion Chromatography : Bromide content <0.1% validates anion exchange efficacy.
Industrial-Scale Considerations
Solvent Recovery
Dichloromethane and acetonitrile are distilled and recycled to reduce costs, as highlighted in glycopyrrolate tosylate production.
Waste Management
Silver bromide sludge from anion exchange is treated with sodium thiosulfate to recover silver, adhering to environmental regulations.
Emerging Methodologies and Innovations
Microwave-Assisted Synthesis
Recent patents suggest that microwave irradiation (100–150°C, 10–15 min) accelerates quaternization, achieving yields >85% with reduced reaction times.
Continuous Flow Systems
Microreactor technology enables precise temperature control and rapid mixing, minimizing side reactions in large-scale production.
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